REACTION_CXSMILES
|
C(C1C=CC=CC=1)(CC)C.[Na].[CH3:12][CH:13](O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C=CC1C=CC=CC=1.[C:29]1([CH2:35][CH2:36][C:37]([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=2)(C)[CH2:38]C)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>CO>[C:14]1([CH2:13][CH2:12][CH:35]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH2:36][CH:37]([C:41]2[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=2)[CH3:38])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |^1:10|
|
Name
|
|
Quantity
|
268 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC(CC)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A one-liter glass flask equipped with a stirrer, a dropping funnel with a gas introduction conduit, a reflux condenser with a calcium chloride tube
|
Type
|
ADDITION
|
Details
|
while introducing argon gas through the gas introduction conduit
|
Type
|
TEMPERATURE
|
Details
|
over 2 hours while maintaining the temperature of the reaction system at 135° C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
After dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
while heating for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
the contents were transferred to a separating funnel
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The aqueous laer was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC(CC(C)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.092 mol | |
AMOUNT: MASS | 31.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 460% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |